![molecular formula C21H24N2 B3183700 2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1025725-91-0](/img/structure/B3183700.png)
2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AVN-101 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the pyridoindole core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenylethyl group: This step typically involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of AVN-101 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification: Employing techniques like crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
AVN-101 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Various substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
AVN-101 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying multi-target drug design and synthesis.
Biology: Used in research to understand its interactions with various biological targets.
Medicine: Investigated for its potential in treating Alzheimer’s disease, anxiety disorders, and other cognitive impairments.
Industry: Potential applications in the development of new therapeutic agents for central nervous system disorders .
Mechanism of Action
AVN-101 exerts its effects through a multi-target mechanism. It is a potent antagonist of the serotonin 5-HT7 receptor, with additional activity against 5-HT6, 5-HT2A, and 5-HT2C receptors. It also exhibits high affinity for histamine H1 and adrenergic α2A, α2B, and α2C receptors. This multi-target activity contributes to its potential therapeutic effects in treating central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
Latrepirdine: A close structural analogue of AVN-101, also investigated for its potential in treating Alzheimer’s disease.
SB-742457: Another multi-target drug candidate with similar receptor activity.
Lu AE58054: A compound with activity against serotonin receptors but with different binding affinities
Uniqueness
AVN-101 is unique due to its high potency and multi-target activity, particularly its strong antagonism of the serotonin 5-HT7 receptor. This makes it a promising candidate for treating a range of central nervous system disorders .
Properties
CAS No. |
1025725-91-0 |
|---|---|
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2,8-dimethyl-5-(2-phenylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H24N2/c1-16-8-9-20-18(14-16)19-15-22(2)12-11-21(19)23(20)13-10-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
IBUHDDLETPJVGP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

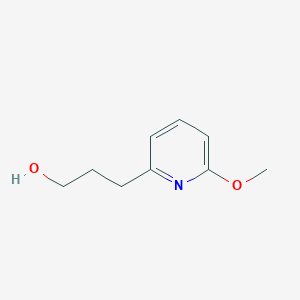
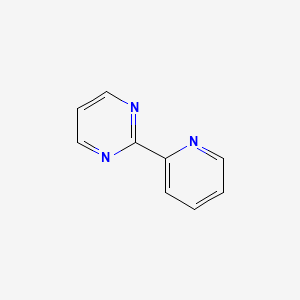
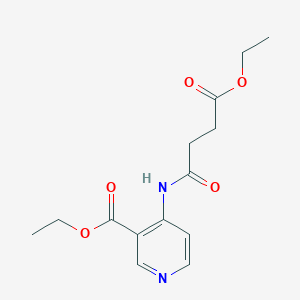
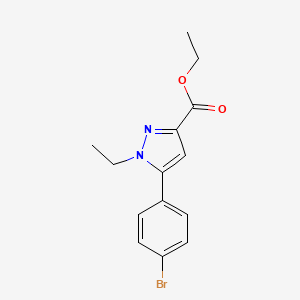
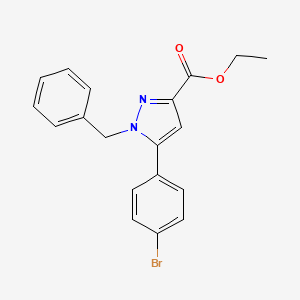
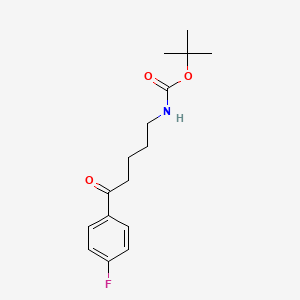

![Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B3183686.png)
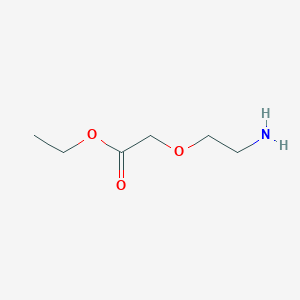
![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)
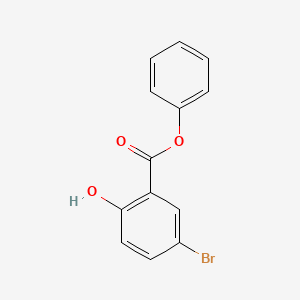
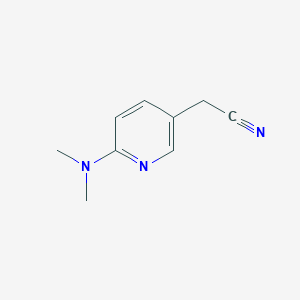
![1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-](/img/structure/B3183734.png)
